Asn-pro-asn-ala-asn-pro-asn-ala-asn-pro-asn-ala
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Overview
Description
The compound “ASN-PRO-ASN-ALA-ASN-PRO-ASN-ALA-ASN-PRO-ASN-ALA” is a peptide composed of repeating units of asparagine (ASN), proline (PRO), and alanine (ALA) Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “ASN-PRO-ASN-ALA-ASN-PRO-ASN-ALA-ASN-PRO-ASN-ALA” can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid (asparagine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (proline) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like “this compound” often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may utilize liquid-phase peptide synthesis (LPPS) for specific sequences.
Chemical Reactions Analysis
Types of Reactions
The peptide “ASN-PRO-ASN-ALA-ASN-PRO-ASN-ALA-ASN-PRO-ASN-ALA” can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Specific reagents for mutagenesis, such as oligonucleotides and DNA polymerase.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
The peptide “ASN-PRO-ASN-ALA-ASN-PRO-ASN-ALA-ASN-PRO-ASN-ALA” has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of “ASN-PRO-ASN-ALA-ASN-PRO-ASN-ALA-ASN-PRO-ASN-ALA” involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact mechanism depends on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Ala-Asn-Asn-Pro: A tetrapeptide with a similar sequence but shorter length.
Asn-Pro-Ala: A tripeptide with a similar sequence but shorter length.
L-asparagine: An amino acid that is a component of the peptide sequence.
Uniqueness
The uniqueness of “ASN-PRO-ASN-ALA-ASN-PRO-ASN-ALA-ASN-PRO-ASN-ALA” lies in its repeating sequence, which may confer specific structural and functional properties not found in shorter peptides or individual amino acids. This repetitive structure can influence its stability, binding affinity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C48H74N18O19 |
---|---|
Molecular Weight |
1207.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C48H74N18O19/c1-19(56-39(75)23(14-32(51)68)59-42(78)28-7-4-10-64(28)45(81)22(49)13-31(50)67)37(73)62-26(17-35(54)71)46(82)65-11-5-8-29(65)43(79)60-24(15-33(52)69)40(76)57-20(2)38(74)63-27(18-36(55)72)47(83)66-12-6-9-30(66)44(80)61-25(16-34(53)70)41(77)58-21(3)48(84)85/h19-30H,4-18,49H2,1-3H3,(H2,50,67)(H2,51,68)(H2,52,69)(H2,53,70)(H2,54,71)(H2,55,72)(H,56,75)(H,57,76)(H,58,77)(H,59,78)(H,60,79)(H,61,80)(H,62,73)(H,63,74)(H,84,85)/t19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
WSHXGXJWMNWORY-UPPQRMANSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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